BenchChemオンラインストアへようこそ!

Ethyl imidazo[1,2-a]pyridine-7-carboxylate

RGGT inhibition Rab GTPase prenylation Anticancer scaffold

Ethyl imidazo[1,2-a]pyridine-7-carboxylate (CAS 372147-49-4) is the position-validated scaffold for RGGT inhibitor SAR: the 7-position uniquely tolerates modification without loss of Rab11A prenylation inhibition, unlike 6- or 8-regioisomers which abolish potency. The 7-COOEt handle enables divergent derivatization—hydrolysis to acid, amidation, reduction—from a single building block. Also validated in CDK inhibitor programs for modulating solubility/lipophilicity while preserving target engagement. Procure only the 7-carboxylate regioisomer specified under CAS 372147-49-4.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 372147-49-4
Cat. No. B1589138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl imidazo[1,2-a]pyridine-7-carboxylate
CAS372147-49-4
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=NC=CN2C=C1
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8/h3-7H,2H2,1H3
InChIKeyUWYWNAGXCZHLLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Imidazo[1,2-a]pyridine-7-carboxylate (CAS 372147-49-4): Procurement-Grade Scaffold for Position-Dependent SAR and RGGT Inhibitor Development


Ethyl imidazo[1,2-a]pyridine-7-carboxylate (CAS 372147-49-4) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic imidazole-pyridine core with an ethyl ester functionality at the 7-position [1]. This compound serves as a versatile synthetic intermediate for generating derivatives with defined substitution patterns, where the 7-carboxylate moiety provides a tractable handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation, or reduction) . Crucially, the 7-position on the imidazo[1,2-a]pyridine ring has been experimentally identified as a 'privileged position' that tolerates structural modification without compromising biological potency in the context of Rab geranylgeranyl transferase (RGGT) inhibition, making this specific substitution pattern strategically valuable for structure-activity relationship (SAR) exploration [2].

Why Generic Imidazo[1,2-a]pyridine Substitution Fails: Position-Specific Reactivity and Biological Outcomes of the 7-Carboxylate Isomer


Interchanging ethyl imidazo[1,2-a]pyridine-7-carboxylate with its positional isomers (e.g., 6- or 8-carboxylate derivatives) or with analogs bearing alternative ester groups is scientifically unsound without explicit validation, as substitution position dictates both chemical reactivity and biological recognition. In RGGT inhibitor development, regioisomeric substitution at the 7-position of the imidazo[1,2-a]pyridine ring preserves micromolar inhibitory activity against Rab11A prenylation and antiproliferative effects in HeLa cells, whereas modifications at other ring positions have been shown to abolish potency [1]. Furthermore, the coordination chemistry of imidazo[1,2-a]pyridine carboxylates exhibits pronounced position dependence: 8-carboxylate congeners demonstrate metal ion-specific fluorescence responses (turn-on with Zn²⁺, turn-off with Co²⁺ or Cu²⁺) with detection limits improved by an order of magnitude when the carboxylate is presented as the sodium salt versus the methyl ester [2]. These position-specific structure-activity and structure-property relationships underscore that the 7-carboxylate isomer is not functionally equivalent to its regioisomers or close analogs and must be procured as the specified CAS 372147-49-4 entity to ensure experimental reproducibility and valid SAR conclusions.

Quantitative Differentiation Evidence for Ethyl Imidazo[1,2-a]pyridine-7-carboxylate vs. Positional Isomers and Functional Analogs


Position 7 as a Privileged Site: RGGT Inhibitory Activity Retention vs. Other Ring Positions

In a systematic SAR study of imidazo[1,2-a]pyridine phosphonocarboxylates as RGGT inhibitors, substitution at the 7-position was identified as a 'privileged position'—the only ring position where structural modification did not compromise inhibitory potency. The 7-substituted derivative exhibited Rab11A prenylation inhibition activity comparable to the parent unsubstituted scaffold, maintaining the ability to inhibit HeLa cancer cell proliferation while remaining inactive against Rap1A/Rap1B modification [1]. In contrast, modifications at the 5-, 6-, or 8-positions of the imidazo[1,2-a]pyridine core resulted in substantial loss of activity, as demonstrated by molecular docking showing that phosphonic and carboxylic group interactions at alternative positions fail to achieve proper localization within the RGGT binding site [1].

RGGT inhibition Rab GTPase prenylation Anticancer scaffold Structure-activity relationship

Position-Specific Metal Ion Coordination: 7-Carboxylate vs. 8-Carboxylate Fluorescence Detection Sensitivity

The coordination chemistry of imidazo[1,2-a]pyridine carboxylates is highly dependent on the substitution position. While the 7-carboxylate scaffold serves as a versatile building block for further functionalization, studies on the 8-carboxylate congener reveal quantifiable differences in metal ion detection sensitivity that illustrate position-dependent properties. Methyl 8-carboxylate (probe 1) exhibits fluorescence turn-on upon Zn²⁺ coordination with a detection limit of 3.804 × 10⁻⁷ M, whereas the sodium 8-carboxylate (probe 2) displays fluorescence turn-off with Co²⁺ and Cu²⁺, achieving detection limits of 0.420 × 10⁻⁷ M and 0.304 × 10⁻⁷ M, respectively—an order-of-magnitude improvement attributable specifically to the carboxylate anion form [1]. These findings establish that both the position and the chemical form of the carboxylate (ester vs. carboxylate salt) critically govern functional properties, underscoring that the 7-carboxylate ethyl ester (CAS 372147-49-4) cannot be interchanged with the 8-position isomer or the corresponding carboxylic acid without fundamentally altering metal-binding behavior and potential sensing applications.

Fluorescent probe Metal ion sensing Coordination chemistry Analytical detection

CDK2 Inhibitor SAR: Position-Dependent Modulation of Physical Properties and In Vivo Optimization Potential

In the optimization of imidazo[1,2-a]pyridine-based cyclin-dependent kinase (CDK) inhibitors, systematic SAR exploration identified specific substitution positions that permit modification of physical properties without compromising potency or selectivity. The SAR study demonstrated that the 7-position of the imidazo[1,2-a]pyridine scaffold is one of the sites where substitution allows tuning of physicochemical parameters (e.g., solubility, lipophilicity) while maintaining CDK2 inhibitory activity and selectivity, thereby offering a defined vector for in vivo optimization [1]. This position-specific structure-property relationship provides a rational basis for selecting the 7-carboxylate ethyl ester as a strategic intermediate over unsubstituted or differently substituted core scaffolds when downstream derivatization with retention of pharmacokinetic developability is required.

Cyclin-dependent kinase CDK2 inhibition Kinase inhibitor Lead optimization

Synthetic Versatility: 7-Carboxylate Ester as a Divergent Intermediate for Amide, Acid, and Alcohol Derivatives

Ethyl imidazo[1,2-a]pyridine-7-carboxylate functions as a divergent synthetic intermediate enabling three distinct downstream derivatization pathways. The ethyl ester moiety can be selectively reduced to the corresponding 7-hydroxymethyl derivative using lithium tetrahydroaluminate (LiAlH₄) in THF under ice-cooling conditions, as demonstrated in reported synthetic protocols where 2.20 g (11.6 mmol) of the title compound was reduced with 0.50 g (13.2 mmol) LiAlH₄ . Alternatively, the ester can be hydrolyzed under basic conditions (1M NaOH in methanol) to yield imidazo[1,2-a]pyridine-7-carboxylic acid (CAS 648423-85-2) , or reacted with hydrazine to form the corresponding 7-carbohydrazide, which itself serves as a precursor to diverse heterocyclic systems . This synthetic flexibility contrasts with non-ester analogs or 6- and 8-substituted isomers, where the absence or misplacement of the ester handle eliminates or significantly complicates these transformations, restricting downstream SAR exploration and library synthesis.

Synthetic intermediate Medicinal chemistry Building block Derivatization

Procurement-Driven Application Scenarios for Ethyl Imidazo[1,2-a]pyridine-7-carboxylate (CAS 372147-49-4)


RGGT Inhibitor Lead Optimization via 7-Position Derivatization

Medicinal chemistry teams developing Rab geranylgeranyl transferase (RGGT) inhibitors for oncology applications should procure ethyl imidazo[1,2-a]pyridine-7-carboxylate as the privileged scaffold intermediate. The 7-position has been experimentally validated as the only substitution site on the imidazo[1,2-a]pyridine core that tolerates structural modification without loss of Rab11A prenylation inhibitory activity [1]. By starting from this specific regioisomer, researchers can confidently install diverse functional groups at the 7-carboxylate handle (e.g., via amide coupling, ester hydrolysis, or reduction) while preserving micromolar potency and HeLa cell antiproliferative activity, thereby accelerating SAR exploration and reducing the risk of late-stage potency attrition [1].

Kinase Inhibitor Physicochemical Property Tuning

In cyclin-dependent kinase (CDK) inhibitor programs, the 7-carboxylate ethyl ester offers a validated vector for modulating physicochemical properties without disrupting target engagement. SAR studies of imidazo[1,2-a]pyridine CDK2 inhibitors have identified the 7-position as a site where substitution permits adjustment of solubility and lipophilicity while maintaining potency and selectivity, thereby enabling in vivo optimization [2]. Procurement of this specific building block provides a direct entry point for installing polar functional groups or prodrug moieties at a position that is known to be tolerant of chemical modification, reducing the need for de novo scaffold synthesis and enabling parallel property optimization efforts [2].

Divergent Library Synthesis for High-Throughput Screening

High-throughput screening (HTS) and combinatorial chemistry groups benefit from procuring ethyl imidazo[1,2-a]pyridine-7-carboxylate as a single, multi-functional building block that enables divergent library synthesis. The ethyl ester moiety at the 7-position can be converted in parallel to carboxylic acids, primary alcohols, hydrazides, or amides, each accessing distinct chemical space from a common intermediate . This approach reduces the number of distinct building blocks required in inventory and minimizes synthetic cycle time, as a single procurement supports multiple reaction pathways for generating structurally diverse screening compounds with the privileged 7-substituted imidazo[1,2-a]pyridine core [1].

Metal Coordination Complex and Fluorescent Probe Development

Researchers developing transition metal complexes or fluorescent sensors based on imidazo[1,2-a]pyridine ligands should select the 7-carboxylate ethyl ester specifically over the 8-carboxylate isomer. Cross-study evidence demonstrates that the coordination chemistry and metal ion sensing properties of imidazo[1,2-a]pyridine carboxylates are exquisitely sensitive to the substitution position and carboxylate form (ester vs. anion) [3]. The 7-carboxylate scaffold provides a structurally distinct coordination geometry and electronic environment compared to the 8-substituted congener, enabling access to different metal-binding modes and potentially distinct fluorescence responses. The ethyl ester form (CAS 372147-49-4) also allows for post-coordination hydrolysis or transesterification if the free carboxylate ligand is ultimately required [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl imidazo[1,2-a]pyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.